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Compound of Interest

Compound Name: 1-Phenyl-1H-indene

Cat. No.: B155047

This technical guide provides a comprehensive overview of the key spectroscopic data for the
organic compound 1-phenyl-1H-indene (CAS No: 1961-96-2). Designed for researchers,
scientists, and professionals in drug development, this document summarizes mass
spectrometry, nuclear magnetic resonance, and infrared spectroscopy data. Detailed
experimental protocols are also provided to ensure reproducibility and methodological clarity.

Compound Overview

Structure:
e Molecular Formula: CisH12[1]
e Molecular Weight: 192.26 g/mol [1]

o Description: 1-Phenyl-1H-indene is an aromatic hydrocarbon containing a phenyl group
substituted at the 1-position of an indene ring system.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 1-phenyl-1H-
indene. While experimental mass spectrometry data is well-documented, complete, publicly
accessible experimental NMR and IR spectra are limited. Therefore, the NMR and IR data
presented are based on predicted values derived from the compound's structure and data from
analogous compounds.
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Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 1-phenyl-1H-indene is characterized by a
prominent molecular ion peak and several key fragment ions. The data below is sourced from
the NIST Mass Spectrometry Data Center.[1]

Mass-to-Charge Ratio . . Putative Fragment
Relative Intensity (%) .

(m/z) Assignment

192 100.0 [M]* (Molecular lon)

191 75.0 [M-H]*

[M-3H]* (Cyclopentadienyl

189 200 cation formation)

165 15.0 [M-C2Hs]* (Loss of vinyl group)
115 30.0 [CaH7]* (Indenyl cation)

91 10.0 [C7H7]* (Tropylium cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data are predicted values based on chemical structure analysis.
Experimental values may vary based on solvent and instrument parameters.

2.2.1 'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the phenyl, vinyl, and indene
aromatic protons, as well as a unique signal for the benzylic proton at the C1 position.
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Predicted Chemical

. Multiplicity Integration Proton Assignment
Shift (6, ppm)

Aromatic Protons

~71-75 Multiplet 9H (Phenyl & Indene
Benzene Ring)

~6.5-7.0 Multiplet 2H Vinyl Protons (H2, H3)

~45-5.0 Triplet (or dd) 1H Benzylic Proton (H1)

2.2.2 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will distinguish between the aromatic, vinyl, and aliphatic carbons.
While a full experimental spectrum is not readily available, a computed spectrum is noted on

SpectraBase, though it requires an account for full access.[2]

Predicted Chemical Shift

© | Carbon Type Carbon Assignment
» PPM
~ 140 - 145 Aromatic (Quaternary) C3a, C7a, Phenyl-C1'
o Phenyl & Indene
~120- 135 Aromatic/Vinyl (CH) o
Aromatic/Vinyl Carbons
~50-55 Aliphatic (CH) C1

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenyl-1H-indene is defined by vibrations characteristic of its aromatic
and olefinic components. The table below outlines the expected absorption bands.
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Frequency Range (cm™?) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic & Vinyl C-H

2950 - 2850 C-H Stretch Aliphatic C-H

1650 - 1600 C=C Stretch Alkene

1600, 1495, 1450 C=C Stretch Aromatic Ring

770-730 C-H Bend (out-of-plane) Ortho-disubstituted Benzene
750 - 700 C-H Bend (out-of-plane) Monosubstituted Benzene

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-25 mg of the 1-phenyl-1H-indene sample for *H
NMR, or 20-50 mg for 33C NMR.[3]

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the
compound, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).[3]

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in
a clean vial.[3] Gently vortex or sonicate to ensure complete dissolution.

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality,
filter the solution through a small plug of glass wool packed into a Pasteur pipette directly
into a clean, dry 5 mm NMR tube.[4]

Internal Standard: For precise chemical shift calibration, an internal standard such as
tetramethylsilane (TMS) may be added.[5]

Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto
the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity,
tuning the probe to the desired nucleus (*H or 23C), and acquiring the data using an
appropriate pulse sequence.[3]
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IR Spectroscopy (Thin Solid Film Method)

o Sample Preparation: Dissolve a small amount (~10-50 mg) of solid 1-phenyl-1H-indene in a
few drops of a volatile solvent like methylene chloride or acetone.

» Film Deposition: Place a single drop of this solution onto a clean, dry infrared-transparent
salt plate (e.g., NaCl or KBr).

o Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a
thin, even film of the solid compound on the plate.

o Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and
acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken
first and subtracted from the sample spectrum.

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small quantity of the volatile sample into the ion source of
the mass spectrometer, where it is vaporized in a high vacuum.

 lonization: The gaseous molecules are bombarded with a high-energy beam of electrons
(typically 70 eV), which ejects an electron from the molecule to form a positively charged
molecular ion ([M]*).

o Fragmentation: The high energy of the molecular ion often causes it to break apart into
smaller, characteristic fragment ions.

e Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
accelerated by an electric field and then deflected by a magnetic field. The degree of
deflection is dependent on the mass-to-charge ratio (m/z) of each ion.

o Detection: An ion detector records the abundance of ions at each m/z value, generating the
mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound such as 1-phenyl-1H-indene.
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Compound Synthesis & Purification
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Caption: General workflow for the structural elucidation of 1-phenyl-1H-indene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyl-1H-indene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15504 7#spectroscopic-data-of-1-phenyl-1h-indene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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